molecular formula C18H14ClNO2 B271271 Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate

Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate

Cat. No. B271271
M. Wt: 311.8 g/mol
InChI Key: MZTJLGDNANUAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate (MCCQ) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCCQ is a quinoline derivative that has been synthesized using different methods. Its unique structure has made it a promising candidate for scientific research in the fields of medicinal chemistry, drug discovery, and materials science.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate is not fully understood. However, it has been proposed that Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate exerts its antitumor activity by inhibiting DNA synthesis and inducing apoptosis in cancer cells. Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate has also been reported to inhibit the growth of Plasmodium falciparum, the causative agent of malaria, by interfering with heme metabolism.
Biochemical and Physiological Effects:
Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate has been reported to exhibit significant biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate has also been reported to inhibit the activity of enzymes involved in heme metabolism, leading to the accumulation of toxic heme intermediates.

Advantages and Limitations for Lab Experiments

Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate has several advantages for lab experiments, including its high potency and selectivity against cancer cells and Plasmodium falciparum. However, Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate also has limitations, including its low solubility in aqueous solutions and potential toxicity to normal cells.

Future Directions

There are several future directions for the scientific research of Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate. These include:
1. The development of more efficient and environmentally friendly methods for the synthesis of Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate.
2. The investigation of the mechanism of action of Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate against cancer cells and Plasmodium falciparum.
3. The optimization of the pharmacokinetic properties of Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate for its potential use as a drug candidate.
4. The exploration of the potential applications of Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate in materials science, such as the development of fluorescent probes and molecular rotors.
5. The investigation of the potential synergistic effects of Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate with other drugs or compounds in the treatment of cancer and malaria.
In conclusion, Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate is a promising compound that has shown potential in various scientific research applications. Its unique structure and biological activities make it a valuable candidate for further investigation and development.

Synthesis Methods

Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate can be synthesized using various methods, including the Pfitzinger reaction, Friedlander synthesis, and Skraup synthesis. The Pfitzinger reaction involves the condensation of an o-aminoaryl ketone with an aromatic aldehyde in the presence of an acid catalyst. The Friedlander synthesis involves the reaction of an arylamine with a carbonyl compound in the presence of an acid catalyst. The Skraup synthesis involves the condensation of an aniline with a ketone or aldehyde in the presence of a strong acid catalyst.

Scientific Research Applications

Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate has shown potential as a lead compound in drug discovery and medicinal chemistry. It has been reported to exhibit significant antitumor, antimalarial, and antimicrobial activities. Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate has also shown potential as a fluorescent probe for the detection of metal ions and as a molecular rotor for the study of molecular motion.

properties

Product Name

Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate

Molecular Formula

C18H14ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C18H14ClNO2/c1-11-3-8-16-14(9-11)15(18(21)22-2)10-17(20-16)12-4-6-13(19)7-5-12/h3-10H,1-2H3

InChI Key

MZTJLGDNANUAKU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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